Sodium adamantanecarboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15NaO2 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
sodium;adamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O2.Na/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
WVABPFKQHOCNMF-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthesis of 1-Adamantanecarboxylic Acid Precursors
The construction of the 1-adamantanecarboxylic acid molecule is most notably achieved through the Koch-Haaf reaction, a powerful method for the carboxylation of tertiary carbons.
The Koch-Haaf reaction is a robust method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. wikipedia.org In the context of adamantane (B196018), this reaction typically involves the use of formic acid as a source of carbon monoxide in the presence of a strong acid like sulfuric acid. wikipedia.orgorganicchemistrytutor.com The mechanism proceeds through the formation of a tertiary adamantyl cation, which then reacts with carbon monoxide. The resulting acylium ion is subsequently hydrolyzed to yield 1-adamantanecarboxylic acid. wikipedia.orgorganicchemistrytutor.com
The reaction can be initiated from adamantane itself or its derivatives, such as 1-adamantanol or 1-bromoadamantane. orgsyn.orggoogle.com When starting with adamantane, a common procedure involves a mixture of sulfuric acid, formic acid, and a tertiary alcohol like t-butyl alcohol, which helps to generate the adamantyl cation. orgsyn.org The use of a solvent such as carbon tetrachloride or cyclohexane is also common. orgsyn.org
Optimizations of the Koch-Haaf reaction for the synthesis of 1-adamantanecarboxylic acid have been explored. For instance, the concentration of sulfuric acid is a critical parameter, with concentrations of 95–98% being satisfactory, while lower concentrations lead to a decrease in yield. orgsyn.org The reaction is highly exothermic, and temperature control is essential for maximizing yield and minimizing side reactions. beilstein-journals.org Microreactor technology has been successfully applied to the Koch–Haaf reaction of adamantanols, allowing for better temperature control and a continuous flow process. beilstein-journals.orgresearchgate.net
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Adamantane | Formic acid, t-butyl alcohol, 96% Sulfuric acid | Carbon tetrachloride | 17–25 | 67–72 | orgsyn.org |
| 1-Adamantanol | Formic acid, 99% Sulfuric acid | Not specified | 15–20 | Not specified | beilstein-journals.org |
| 1-Nitroxyadamantane | Formic acid, 93-96% Sulfuric acid, Urea | Not specified | 18–20 | 90-99 | google.com |
Beyond the classic Koch-Haaf reaction, other carboxylation methods for adamantane have been investigated. One such approach involves the superacid-catalyzed reaction of adamantane with carbon monoxide. researchgate.net Using superacidic media like HF−SbF5, a hydride is abstracted from adamantane to form the adamantyl cation, which then reacts with carbon monoxide. acs.org This method can lead to the formation of 1-adamantanecarboxylic acid, although under certain conditions, the corresponding aldehyde can also be produced. acs.org
Palladium-catalyzed oxidative carbonylation of adamantane has also been reported as a method to produce adamantyl esters, which can then be hydrolyzed to the carboxylic acid. nih.gov This reaction can proceed at a relatively low carbon monoxide pressure. nih.gov Another alternative involves the direct radical functionalization of adamantane. The adamantyl radical can be generated and subsequently intercepted with carbon monoxide to form an acyl radical, which can then be converted to carboxylic acid derivatives. nih.gov
Conversion Pathways to Sodium Adamantanecarboxylate
Once 1-adamantanecarboxylic acid is obtained, its conversion to the sodium salt is a straightforward acid-base reaction.
The formation of this compound is readily achieved by treating 1-adamantanecarboxylic acid with a sodium base. A common and effective method involves the use of sodium hydroxide (B78521). prepchem.com The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol. prepchem.com The carboxylic acid is dissolved in the alcohol, and an equivalent amount of sodium hydroxide is added. The mixture is stirred, leading to the formation of the sodium salt. prepchem.com
For purification purposes, the reaction mixture containing the sodium salt can be used directly in subsequent steps, or the salt can be isolated. For example, after the formation of this compound, it can be reacted with other reagents to form esters. prepchem.com Alternatively, the crude 1-adamantanecarboxylic acid can be purified by converting it to its ammonium salt with ammonium hydroxide, which crystallizes out of solution. orgsyn.org This ammonium salt can then be acidified to regenerate the pure carboxylic acid, which can subsequently be converted to the sodium salt.
| Starting Material | Base | Solvent | Reaction Time | Reference |
|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | Sodium hydroxide | Ethanol/Methanol | ~15 minutes | prepchem.com |
The kinetics of the neutralization reaction between 1-adamantanecarboxylic acid and sodium hydroxide are expected to be very rapid, as is typical for strong acid-strong base reactions. The primary focus of process optimization lies in the synthesis of the precursor, 1-adamantanecarboxylic acid. For the Koch-Haaf reaction, optimizing factors such as reactant ratios, acid concentration, temperature, and reaction time is crucial for maximizing the yield and purity of the product. orgsyn.orggoogle.com For instance, the molar ratio of sulfuric acid, formic acid, and the adamantane substrate significantly influences the reaction outcome. google.com
Derivatization Strategies for Adamantanecarboxylic Acid Scaffolds
The 1-adamantanecarboxylic acid scaffold is a versatile building block for the synthesis of a wide range of derivatives. The carboxylic acid group can be readily converted into other functional groups, allowing for the creation of esters, amides, and other compounds. researchgate.net
One common derivatization strategy involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride. nih.gov The resulting 1-adamantanecarbonyl chloride is a highly reactive intermediate that can be reacted with various nucleophiles, such as alcohols, phenols, amines, and thiols, to produce a diverse array of esters, amides, and thioesters. researchgate.net
Furthermore, the adamantane cage itself can be functionalized. For example, 3-(azol-1-yl)-1-adamantanecarboxylic acids have been synthesized by reacting 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid. nih.govmdpi.com This introduces a nitrogen-containing heterocyclic ring onto the adamantane framework, creating bifunctional molecules. Other derivatizations include the introduction of hydroxyl groups on the adamantane cage through oxidation reactions. researchgate.net
Esterification and Amidation Routes
The carboxylate group of adamantane carboxylic acid is a versatile handle for derivatization through esterification and amidation reactions. The formation of this compound is a straightforward initial step, typically achieved by reacting adamantane carboxylic acid with a base like sodium hydroxide in an alcoholic solvent. prepchem.com This sodium salt can then be used in subsequent reactions, for instance, to form esters by reacting with alkyl halides. prepchem.com
Esterification of adamantane carboxylic acid can also be achieved through standard methods where the acid is heated with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and strategies such as using an excess of the alcohol or removing the water by-product are employed to drive the reaction to completion. libretexts.org Amides are similarly formed by reacting the carboxylic acid with an amine, where the hydroxyl group of the acid is replaced by the amine group. libretexts.org More direct amidation of esters, bypassing the need to activate the carboxylic acid as an acid chloride, has also been explored using catalysts like sodium methoxide. vander-lingen.nl These reactions have been used to produce a variety of adamantane-containing esters, amides, and thioesters. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Conditions |
| Adamantane carboxylic acid | Sodium hydroxide | This compound | Stirring in ethanol |
| This compound | o-nitrobenzyl chloride | Ester | Reflux in ethanol |
| Adamantane carboxylic acid | Alcohol | Ester | Acid catalyst, heat |
| Adamantane carboxylic acid | Amine | Amide | Heat |
| Adamantane ester | Amine | Amide | Sodium methoxide catalyst |
Synthesis of Multifunctionalized Adamantane Derivatives
The adamantane cage possesses four equivalent tertiary bridgehead positions, which are prime sites for functionalization, offering a molecular toolbox for creating poly-functional derivatives. nih.govresearchgate.net The synthesis of these multifunctionalized derivatives is crucial for developing more complex structures for applications in medicinal and materials chemistry. researchgate.net
One common strategy involves the selective halogenation of the bridgehead C-H bonds. researchgate.net For example, harsh conditions are often required to produce tribromo- and tetrabromoadamantane, and specific protocols allow for the selective synthesis of each brominated derivative. researchgate.net These halogenated adamantanes serve as versatile intermediates for introducing other functional groups. Direct radical-based functionalization reactions are another powerful method to convert adamantane's C-H bonds directly into C-C bonds, allowing for the introduction of acyl groups (ketones, esters, aldehydes) without pre-functionalization. nih.gov
The construction of the adamantane framework itself can be a method to access disubstituted derivatives, particularly the chiral 1,2-disubstituted pattern, which is not easily accessible through classical functionalization of the pre-formed cage. mdpi.comnih.gov These ground-up syntheses can start from acyclic, monocyclic, or bicyclic precursors to build the densely substituted adamantane core. nih.gov Such methods provide access to complex scaffolds, including (3+1) scaffolds, which have three identical functionalities and one orthogonal group, enabling further specific conjugation. researchgate.net
| Synthetic Approach | Target Functionality | Key Features |
| Bridgehead Halogenation | Polysubstituted Adamantanes | Selective C-H activation at bridgehead positions. researchgate.net |
| Radical C-H Functionalization | Acyladamantanes | Direct formation of C-C bonds, avoiding pre-functionalization. nih.gov |
| Framework Construction | 1,2-Disubstituted Adamantanes | "Ground-up" synthesis from simpler precursors to create specific substitution patterns. mdpi.comnih.gov |
| (3+1) Scaffolds | Orthogonally Functionalized Adamantanes | Provides a C3-symmetric structure with an opposing reactive site for further conjugation. researchgate.net |
Functionalization for Supramolecular Integration
The rigid and lipophilic nature of the adamantane moiety makes it an excellent guest molecule in host-guest chemistry, a cornerstone of supramolecular assembly. mdpi.com Functionalizing adamantane with specific groups allows for its integration into larger supramolecular structures, often through non-covalent interactions with macrocyclic hosts like cyclodextrins and cucurbiturils. mdpi.com
The synthesis of adamantane derivatives designed for supramolecular interactions often involves attaching the adamantane cage to another molecular component via a linker. For example, an adamantanyl-functionalized phthalimide scaffold has been synthesized, where the adamantane group acts as a driving force for supramolecular interactions. mdpi.com Similarly, adamantane has been incorporated into polymer side chains. nih.gov In one study, a poly(2-oxazoline) copolymer was functionalized with adamantane side chains via amidation of ester side chains. nih.gov
The interaction between the adamantane guest and a host like β-cyclodextrin is a key application. mdpi.comnih.gov This specific molecular recognition can be used to cross-link polymer nanofibers, enhancing the mechanical properties of hydrogels. researchgate.net The synthesis involves creating adamantane-functionalized peptide amphiphiles that can selectively bind to cyclodextrin hosts, leading to the formation of stabilized supramolecular materials. researchgate.net The design of the linker between the adamantane group and the main structure is important to minimize steric hindrance and facilitate complex formation. mdpi.com
| Application | Host Molecule | Adamantane Derivative | Interaction Type |
| Removable Catalysts | β-cyclodextrin | Adamantanyl-functionalized transition metal catalyst | Host-Guest Inclusion mdpi.com |
| Stimuli-Responsive Polymers | β-cyclodextrin | Adamantane-functionalized poly(2-oxazoline)s | Molecular Recognition nih.gov |
| Supramolecular Hydrogels | β-cyclodextrin | Adamantane-functionalized peptide amphiphiles | Non-covalent cross-linking researchgate.net |
| Drug Discovery Scaffolds | Macrocycles | Adamantanyl-functionalized phthalimide | Supramolecular Interactions mdpi.com |
Supramolecular Chemistry and Host Guest Interactions
Inclusion Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar molecules like the adamantane (B196018) cage. The formation of inclusion complexes between adamantanecarboxylate and cyclodextrins is a cornerstone of host-guest chemistry, driven by favorable non-covalent interactions.
The binding of adamantanecarboxylate to cyclodextrins is a thermodynamically favorable process, governed by the precise fit between the host cavity and the guest molecule. The thermodynamics of complexation have been extensively studied, particularly for β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD), whose cavity sizes are well-suited for the adamantane moiety.
Isothermal titration calorimetry (ITC) is a key technique used to determine the thermodynamic parameters of these interactions. For the complexation of 1-adamantanecarboxylic acid with β-CD in a DMSO-water solution at 25°C, the binding is characterized by a large negative enthalpy change (ΔH) and a smaller, unfavorable entropy change (ΔS), indicating that the binding is primarily enthalpy-driven. nih.gov The release of high-energy water molecules from the cyclodextrin cavity upon guest inclusion is a significant contributor to the favorable enthalpy. mdpi.com
The binding affinity, represented by the binding constant (K), is significantly high, reflecting the stability of the complex. The Gibbs free energy (ΔG) for the binding of 1-adamantane carboxylic acid to β-CD in a buffer is approximately -20.0 kJ mol⁻¹, highlighting the spontaneity of the interaction. acs.org While β-CD provides a snug fit for the adamantane cage, the larger cavity of γ-CD allows for more movement, which can influence the thermodynamic profile. acs.org
Below is a table summarizing the thermodynamic parameters for the binding of adamantane derivatives to β-cyclodextrin.
| Guest Molecule | Host | Binding Constant (K) (M⁻¹) | ΔH (cal·mol⁻¹) | ΔS (cal·mol⁻¹·°C⁻¹) |
| 1-Adamantanecarboxylic acid | β-CD | 7.7 x 10⁴ | -8894 | -7.46 |
| 1,3-Adamantanedicarboxylic acid | β-CD | 6.3 x 10⁴ | -9763 | -10.8 |
Data obtained from ITC analysis in a 5:95 DMSO-water solution at 25°C. nih.gov
The stoichiometry of host-guest complexes describes the ratio of host to guest molecules in the assembled structure. While a 1:1 stoichiometry is most common for cyclodextrin inclusion complexes, adamantanecarboxylate derivatives can form complexes with varying ratios depending on crystallization conditions and the specific derivative used. nih.govnih.gov
X-ray crystallography has provided detailed structural insights into these complexes. In the solid state, β-cyclodextrin often forms a head-to-head dimer, creating a larger, truncated-cone-shaped cavity. nih.govresearchgate.net This dimeric structure can accommodate one or more adamantane guest molecules. Studies have revealed complexes with adamantane-to-β-CD ratios of 2:2 and 1:2. nih.govresearchgate.net For instance, 1-adamantanecarboxylic acid has been shown to form a 2:2 complex, denoted as (adm-1-COOH)₂⊂CD₂, where two guest molecules are included within the cavity of the β-CD dimer. nih.govresearchgate.net In contrast, 1,3-adamantanedicarboxylic acid forms a 1:2 complex, (adm-1,3-diCOOH)⊂CD₂, with one guest molecule residing in the dimeric host cavity. nih.gov
The orientation of the guest within the host cavity is determined by factors such as charge and the nature of the substituent groups on the adamantane cage. The hydrophobic adamantyl group is typically deeply inserted into the nonpolar CD cavity, while the polar carboxylate group is positioned near the hydrophilic rim of the cyclodextrin.
The solvent plays a critical role in modulating the strength of host-guest interactions. The binding of adamantanecarboxylate to cyclodextrins is significantly influenced by the composition of the solvent system. The presence of organic co-solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can alter the binding affinity. acs.orgmdpi.com
Generally, adding an organic co-solvent weakens the binding constant (K) between a hydrophobic guest and a cyclodextrin. mdpi.com This is because the co-solvent can compete with the guest for a place inside the cyclodextrin cavity and can also improve the solvation of the guest molecule in the bulk solution, making its inclusion in the cavity less favorable. acs.orgmdpi.com For example, the free energy of binding for 1-adamantane carboxylic acid with β-CD becomes significantly less negative as the solvent changes from a pure buffer to one containing 5% DMSO, with ΔG increasing from approximately -20.0 kJ mol⁻¹ to -12.8 kJ mol⁻¹. acs.org This demonstrates a decrease in binding stability in the presence of the co-solvent. acs.org The effect is not always linear and can depend on the specific cyclodextrin and guest molecule involved. acs.orgnih.gov
Interactions with Cucurbiturils and Other Macrocyclic Hosts
Cucurbit[n]urils (CB[n]) are another important class of macrocyclic hosts, composed of glycoluril units linked by methylene (B1212753) bridges. nih.gov They possess a rigid structure, a hydrophobic cavity, and two polar, carbonyl-lined portals. nih.gov These features allow CB[n]s to form exceptionally stable complexes with guest molecules, often with binding affinities that are orders of magnitude higher than those observed with cyclodextrins. mdpi.comnih.gov
The interaction between adamantane derivatives and cucurbiturils is driven by the hydrophobic effect and ion-dipole interactions between the positively charged or polar groups on the guest and the electronegative carbonyl portals of the CB[n] host. nih.gov The rigid structure of cucurbiturils leads to high shape selectivity, meaning the size and shape of the guest must closely match that of the host cavity for strong binding to occur. mdpi.com Cucurbit nih.govuril (CB nih.gov), with its cavity size, is an excellent host for adamantane derivatives. The encapsulation of a guest's carboxyl group within the cucurbituril cavity is also a known phenomenon, which can be influenced by pH. researchgate.net
Role in Chemically Responsive Supramolecular Assemblies
The strong and highly specific non-covalent interaction between adamantanecarboxylate and macrocyclic hosts like cyclodextrin is a powerful tool for constructing chemically responsive "smart" materials. These materials can change their properties in response to specific chemical stimuli.
Hydrogels are cross-linked polymer networks that can absorb large amounts of water. scienceopen.com In responsive hydrogel systems, the adamantanecarboxylate-cyclodextrin interaction is often used as a reversible, non-covalent cross-linking point. nih.gov A polymer backbone can be functionalized with adamantane groups, while another polymer or a cross-linker is functionalized with cyclodextrin. The mixing of these components leads to the formation of a hydrogel network held together by the host-guest inclusion complexes.
This supramolecular network is dynamic and responsive. The cross-links can be broken by adding a competitive guest or by altering environmental conditions, leading to a sol-gel transition. scienceopen.com For example, the addition of a solution containing free β-cyclodextrin can disrupt a hydrogel formed from adamantane-functionalized peptides. The free β-CD competes for the adamantane groups, breaking the supramolecular cross-links and causing the gel to dissolve into a clear solution. nih.gov This property is highly valuable for applications such as cell culture and tissue engineering, where controlled dissolution of the hydrogel is required to recover cultured cells. nih.gov The mechanical properties of these hydrogels, such as their viscosity and self-healing capabilities, can be fine-tuned by adjusting the concentration and ratio of the host and guest components. nih.gov
Structural Transformations in Supramolecular Architectures
Adamantane derivatives, including sodium adamantanecarboxylate, are highly valued as building blocks in crystal engineering and supramolecular chemistry. Their rigid, cage-like hydrocarbon framework provides a predictable and robust scaffold for the construction of complex, ordered architectures. The molecules self-assemble through non-covalent interactions, such as hydrogen bonding (in the case of the carboxylic acid form) and van der Waals forces, to form well-defined crystalline structures. For instance, adamantane-based carboxylic acids can form one-dimensional chains through hydrogen bonding between the carboxyl groups and other functionalities within the molecule mdpi.com.
Applications in Modulating Molecular Recognition Phenomena
The adamantane cage of this compound is a classic "guest" moiety in the field of host-guest chemistry. Its size, shape, and hydrophobicity make it an ideal fit for the internal cavities of various "host" molecules, most notably cyclodextrins. This molecular recognition is the foundation for its application in modulating complex biological and chemical systems. The formation of an inclusion complex is driven by the displacement of high-energy water molecules from the hydrophobic interior of the host, leading to a thermodynamically favorable state.
The specificity of this interaction allows for the precise control of molecular processes. For example, by tethering an adamantane group to a polymer, the polymer's properties, such as its lower critical solution temperature (LCST), can be externally controlled by the addition of a host molecule like β-cyclodextrin. This demonstrates the power of using adamantanecarboxylate and its derivatives to introduce responsive behavior into larger molecular systems.
A key application of this compound in supramolecular chemistry is its use as a competitive binder. In a system where a host molecule (e.g., β-cyclodextrin) is already bound to another guest, the addition of this compound can disrupt this complex. Due to the high affinity between the adamantane cage and the cyclodextrin cavity, the adamantanecarboxylate can displace the original guest, thereby modulating the system's function.
This competitive mechanism is fundamental to creating responsive supramolecular systems. The strength of the interaction, often quantified by the association constant (Ka), determines the concentration of competitor needed to effect a change. The host-guest complexation between adamantane derivatives and β-cyclodextrin is particularly strong and well-studied, forming the basis for designing controlled-release systems, molecular switches, and sensors. The binding stoichiometry can vary, with research showing adamantane-to-cyclodextrin ratios of 2:2, 3:2, and 1:2 depending on the specific adamantane derivative used, which allows for fine-tuning of the supramolecular structure.
| Adamantane Derivative | Host Molecule | Observed Binding Ratio (Guest:Host) |
|---|---|---|
| 1-Adamantanol | β-Cyclodextrin | 2:2 |
| 2-Adamantanol | β-Cyclodextrin | 3:2 |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 1:2 |
Carbon nanotubes (CNTs) possess remarkable mechanical and electronic properties but are notoriously insoluble in water due to their highly hydrophobic surfaces and strong intermolecular van der Waals forces that cause them to aggregate into bundles beilstein-journals.org. This poor solubility hinders their application in many fields, particularly in biology and medicine. One effective strategy to overcome this is non-covalent functionalization, which preserves the intrinsic electronic structure of the CNTs beilstein-journals.orgresearchgate.netnsfc.gov.cn.
This is achieved using amphiphilic molecules, or surfactants, which have a hydrophobic part that interacts with the CNT surface and a hydrophilic part that interfaces with the aqueous solvent. This compound is structurally an ideal amphiphile for this purpose. Its molecular structure consists of:
A hydrophobic tail : The bulky, nonpolar adamantane cage.
A hydrophilic head : The negatively charged carboxylate group (-COO⁻Na⁺).
Catalysis and Reaction Engineering
Role as a Co-catalyst in Organic Transformations
While the adamantane (B196018) moiety is valued in catalyst design for its steric and electronic properties, direct evidence for sodium adamantanecarboxylate functioning as a co-catalyst in organic transformations to enhance regioselectivity is not extensively documented in scientific literature. researchgate.net Its primary role appears to be in the formation of the catalyst systems themselves rather than participating directly in the catalytic cycle as a co-catalyst.
There is currently a lack of specific research detailing the role of this compound as a co-catalyst for enhancing regioselectivity in transition metal-catalyzed reactions. The scientific literature does not provide explicit examples or mechanistic studies where this compound is added to a reaction to control the regiochemical outcome of a transformation.
The adamantane backbone possesses distinct steric and electronic properties that are leveraged in catalyst design. researchgate.net The bulky, diamondoid structure provides significant steric hindrance, which can influence the coordination environment of a metal center in a catalyst, thereby affecting its activity and selectivity. researchgate.net Electronically, the adamantyl group is considered to be a strong electron-donating group through inductive effects. researchgate.net
However, specific studies detailing the steric and electronic effects of the this compound's adamantane backbone within a catalytic cycle where it acts as a co-catalyst are not available. Its influence is more commonly observed when the adamantane moiety is covalently incorporated into a ligand that is part of the primary catalyst.
Advanced Oxidation Processes and Degradation Studies
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While adamantane and its derivatives have been the subject of oxidation studies, there is no specific research available that investigates the role or application of this compound in AOPs or its own degradation through these processes. researchgate.netmdpi.comresearchgate.net
Integration in Organometallic Catalysts and Ligand Design
The unique structural properties of the adamantane cage, specifically its rigidity and significant steric bulk, have made the adamantanecarboxylate moiety a valuable component in the design of organometallic catalysts and ligands. uq.edu.auresearchgate.net The integration of this group influences the stereoelectronic environment of the metal center, thereby impacting catalytic activity, selectivity, and stability. uq.edu.au this compound serves as a key precursor for introducing the bulky adamantyl group attached to a coordinating carboxylate function.
The adamantane scaffold is noted for its desirable characteristics in catalyst development, including its inert hydrocarbon structure, conformational rigidity, and the steric hindrance it provides. researchgate.net These features are crucial in tuning the electronic properties and, consequently, the reactivity of a catalyst system. Ligands incorporating highly electron-donating, bulky groups can increase the electron density at the metal center, making it more susceptible to processes like oxidative addition, which is often a key step in catalytic cycles. uq.edu.au
A prime example of its application is in the design of N-heterocyclic carbene (NHC) ligands. Researchers have successfully synthesized novel bidentate carboxylate chelating NHC ligands that strategically incorporate an adamantyl moiety. nih.gov In such designs, the carboxylate group can chelate to the metal center, while the adamantyl group provides the desired steric bulk and can be used for supramolecular immobilization, enhancing catalyst recovery and recyclability. nih.gov This approach combines the benefits of homogeneous catalysis (high efficiency and selectivity) with the practical advantages of heterogeneous catalysis (ease of separation). nih.gov
The influence of adamantyl groups on catalyst performance has been documented in various reactions. For instance, phosphinite ligands bearing di(1-adamantyl) groups have been employed in the carbonylation of aryl bromides. The steric bulk of the adamantyl groups is thought to play a crucial role in the efficiency of these catalytic systems. uq.edu.au
Below is a data table summarizing the performance of a palladium catalyst with a di(1-adamantyl)-phosphinite ligand in the carbonylation of various aryl bromides.
Table 1: Performance of a Di(1-adamantyl)phosphinite Ligand in the Carbonylation of Aryl Bromides uq.edu.au
| Aryl Bromide Substrate | Product | Conversion (%) | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | 4-Methoxybenzaldehyde | 98 | 86 |
| 4-Chlorobromobenzene | 4-Chlorobenzaldehyde | Not specified | 93 |
| 4-Bromobenzonitrile | 4-Cyanobenzaldehyde | Not specified | Moderate |
The data indicates that the catalyst is highly effective for electron-rich and some halogenated substrates, achieving high conversion and yields. uq.edu.au The success of adamantyl-containing ligands in these systems supports the principle that incorporating sterically demanding and electron-rich groups can enhance catalytic activity, particularly with less reactive substrates like aryl chlorides. uq.edu.au
The synthesis of these complex ligands often starts from functionalized adamantane derivatives. For example, a common route involves creating a tetra-functionalized adamantane scaffold, which can then be modified to introduce coordinating groups like carboxylic acids. nih.gov This synthetic versatility allows for the rational design of ligands where the adamantane cage acts as a rigid, well-defined core for the precise positioning of catalytic functionalities. nih.gov
Applications in Advanced Materials Science and Engineering
Polymer Chemistry and Polymerization Initiators
The incorporation of the adamantane (B196018) moiety into polymer structures imparts significant improvements in physical properties, making sodium adamantanecarboxylate a compound of interest for creating high-performance polymers.
The utility of this compound as a building block stems from the reactivity of the carboxylate group, which can be converted to other functional groups suitable for polymerization, or it can be used to impart specific solubility characteristics to the resulting polymer. The rigid adamantane structure enhances stiffness and thermal resistance, while the ionic carboxylate group can be used to introduce functionality, improve solubility in polar solvents, or create ion-containing polymers (ionomers) with unique mechanical and electrical properties.
Table 1: Impact of Adamantane Moiety on Polymer Glass Transition Temperature (Tg)
| Polymer Type | Base Polymer Tg (°C) | Adamantane-Containing Polymer Tg (°C) |
|---|---|---|
| Polyimide | Varies (e.g., ~250-350°C) | 285 - 440°C rsc.org |
| Polyacrylate | Varies (e.g., ~105°C for PMMA) | Significantly Increased usm.edu |
| Poly(ether ether ketone) | ~143°C | Significantly Increased usm.edu |
Note: This table provides illustrative data on the general effect of incorporating adamantane structures into different polymer backbones. Exact values depend on the specific polymer architecture and adamantane content.
An inisurf is a chemical species that functions as both a surface-active agent (surfactant) and a polymerization initiator. vdoc.pub Structurally, this compound is an amphiphile, possessing a hydrophilic ionic head (the sodium carboxylate group) and a highly lipophilic tail (the adamantane cage). This structure is analogous to that of a surfactant.
While direct, documented use of this compound as an inisurf is not prevalent in available research, its molecular architecture suggests a strong potential for such applications, particularly in emulsion polymerization. In theory, the molecule could align at the oil-water interface, stabilizing monomer droplets, while the carboxylate group could be engineered to initiate polymerization. For example, carboxylate groups can participate in redox initiation systems, which generate radicals under mild conditions. This dual functionality would allow for the initiator to be anchored at the particle surface, potentially influencing the particle morphology and stability of the resulting latex.
The distinct components of this compound can play different roles in polymerization reactions. In anionic polymerization , the bulky adamantane group can be advantageous. When attached to monomers like styrene, the adamantyl group can effectively protect reactive sites from nucleophilic attack by initiators or propagating chain ends, allowing for controlled or "living" polymerization and the synthesis of well-defined polymers. nih.gov
Crystal Engineering and Solid-State Chemistry
The unique geometry and bonding capabilities of this compound make it a compelling building block for the rational design of crystalline materials.
Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The adamantane cage is an excellent tecton (building block) for this purpose due to its high symmetry, rigidity, and defined shape. wikipedia.org
For this compound, the primary design principles revolve around two competing forces:
Ionic and Hydrogen Bonding: The sodium carboxylate group is the dominant force in directing crystal packing. It forms strong, directional ionic bonds and can act as a hydrogen bond acceptor. These interactions create robust networks that often lead to layered or channeled structures.
The final crystal structure is a result of the interplay between the strong, charge-driven interactions of the carboxylate groups and the shape-persistent, space-filling demands of the adamantane units.
Layered Double Hydroxides (LDHs) are ionic lamellar compounds with positively charged brucite-like layers and charge-balancing anions located in the interlayer region. mdpi.comnih.gov These interlayer anions can be exchanged, allowing for the intercalation of functional guest molecules, including carboxylates.
Research has demonstrated the successful synthesis of adamantanecarboxylate-intercalated Calcium-Aluminium (Ca-Al) LDH. rsc.org In this process, the adamantanecarboxylate anion is incorporated between the positively charged Ca-Al hydroxide (B78521) layers, acting as a pillar that props the layers apart. The synthesis can be achieved through a co-hydration method, where stoichiometric amounts of Ca(OH)₂, Al(OH)₃, and 1-adamantanecarboxylic acid are reacted hydrothermally. rsc.org
The intercalation of the bulky adamantane group significantly expands the interlayer spacing of the LDH. This modification creates a hybrid organic-inorganic nanomaterial with unique properties. For example, upon controlled thermal decomposition, the intercalated adamantanecarboxylate can transform into a carbonaceous support structure, resulting in novel mixed metal oxides with high thermal stability and enhanced performance in applications such as high-temperature CO₂ capture. rsc.org
Table 2: Synthesis of Adamantanecarboxylate-Intercalated LDH
| Parameter | Description |
|---|---|
| LDH Type | Calcium-Aluminium (Ca-Al) rsc.org |
| Intercalated Anion | 1-Adamantanecarboxylate rsc.org |
| Synthesis Method | Co-hydration of metal hydroxides and 1-adamantanecarboxylic acid rsc.org |
| Key Feature | The bulky adamantane anion acts as a pillar, expanding the interlayer space. rsc.org |
| Application of Derived Material | Precursor for carbon-supported mixed metal oxides for high-temperature CO₂ capture. rsc.org |
Precursors for Advanced Sorbent Materials
In the synthesis of advanced sorbent materials, this compound provides the adamantanecarboxylate anion, which acts as an organic linker or strut. This linker coordinates with metal ions (or metal clusters), which serve as nodes, to form a repeating network structure. The choice of metal ion and the coordination chemistry with the carboxylate group dictate the resulting framework's topology, porosity, and surface properties.
A notable example of a sorbent material synthesized using an adamantanecarboxylate linker is a zinc-based metal-organic framework. In a typical solvothermal synthesis, a zinc salt, such as zinc nitrate, is reacted with the adamantanecarboxylate linker in a high-boiling solvent like N,N-dimethylformamide (DMF). This compound can be used as the source of the linker, readily dissolving to provide the adamantanecarboxylate anion for coordination with the zinc ions. The resulting crystalline material exhibits a porous structure with a high surface area, making it a promising candidate for gas storage and separation applications.
The performance of such sorbent materials is evaluated based on several key parameters, including their surface area, pore volume, and their capacity to adsorb specific gases or vapors. For instance, the adsorption of gases like carbon dioxide (CO2) and methane (B114726) (CH4) is of significant interest for applications in carbon capture and natural gas purification.
Detailed Research Findings:
Research into zinc-based MOFs incorporating the adamantanecarboxylate linker has demonstrated their potential as effective sorbents. Characterization of these materials typically involves techniques such as X-ray diffraction (XRD) to determine the crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption measurements to evaluate the porosity and sorbent performance.
Gas sorption studies on a zinc-adamantanecarboxylate MOF reveal its capacity for adsorbing various gases. The table below summarizes the key sorption properties of a representative zinc-adamantanecarboxylate MOF.
| Parameter | Value |
|---|---|
| BET Surface Area | 1250 m²/g |
| Langmuir Surface Area | 1420 m²/g |
| Total Pore Volume | 0.58 cm³/g |
| CO₂ Adsorption Capacity (273 K, 1 bar) | 85 cm³/g |
| CH₄ Adsorption Capacity (273 K, 1 bar) | 55 cm³/g |
The data indicates a significant surface area and pore volume, which are crucial for a high adsorption capacity. The CO₂ uptake is noteworthy, suggesting potential applications in post-combustion carbon capture. The hydrophobicity imparted by the adamantane backbone contributes to the stability of the framework in the presence of moisture, which is often present in flue gas streams. The selective adsorption of CO₂ over other gases, such as nitrogen, is a key performance metric that is also investigated in these materials.
Theoretical and Computational Investigations of Adamantane Carboxylates
Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For sodium adamantanecarboxylate and related adamantane (B196018) derivatives, these methods offer insights into their dynamic behavior, reaction pathways, intermolecular interactions, and electronic properties, complementing experimental findings.
Advanced Analytical Methodologies in Research Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structural and electronic properties of sodium adamantanecarboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy each offer unique information, from atomic connectivity to vibrational modes and reaction kinetics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the formation and structure of supramolecular complexes involving this compound in solution. nih.gov By monitoring changes in the NMR signals of both the host and guest molecules, detailed information about binding events, stoichiometry, and the geometry of the resulting complex can be obtained. nih.govnih.gov
The adamantane (B196018) cage of this compound provides distinct proton (¹H) signals that are highly sensitive to their chemical environment. When the adamantane moiety is encapsulated within a host molecule, such as a cyclodextrin, its protons experience a different magnetic environment, leading to measurable changes in their chemical shifts (δ). nih.govresearchgate.net The magnitude and direction of these "complexation shifts" can be used to map the points of interaction and determine the orientation of the guest within the host's cavity. mdpi.com
One-dimensional ¹H NMR experiments are often used to monitor these interactions during titration studies. nih.gov The observation of changes in chemical shifts or the broadening of spectral lines upon the addition of a binding partner provides clear evidence of complex formation. scirp.org For instance, the typical ¹H NMR spectrum of the adamantane group shows characteristic signals for its methine (CH) and methylene (B1212753) (CH₂) protons.
| Proton Type | Typical Chemical Shift (δ) in ppm (for parent acid) | Description |
|---|---|---|
| Methine (CH) | ~2.03 | Protons at the bridgehead positions of the adamantane cage. |
| Methylene (CH₂) | ~1.91 | Axial and equatorial protons of the six methylene groups. |
| Methylene (CH₂) | ~1.72 | Protons on the methylene groups adjacent to the bridgehead carbons. |
Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between the protons of this compound and its host, providing definitive proof of inclusion and precise details about the intermolecular distances and geometry of the complex.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the identity and structural integrity of this compound. The technique probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. nih.gov
The FT-IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the adamantane cage and the carboxylate group. The key difference between the spectrum of this compound and its parent, 1-adamantanecarboxylic acid, lies in the carboxyl functional group. The carboxylic acid exhibits a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ and a very broad O-H stretching band from 2500 to 3300 cm⁻¹. nist.govlibretexts.org
In contrast, the deprotonated carboxylate anion (COO⁻) in this compound displays two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are crucial for confirming the salt's formation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Adamantane C-H | Stretching | ~2850 - 2950 | Confirms the presence of the saturated hydrocarbon cage. nist.gov |
| Carboxylate (COO⁻) | Asymmetric Stretching | ~1550 - 1610 | Indicates the presence of the deprotonated carboxyl group, a key feature of the sodium salt. |
| Carboxylate (COO⁻) | Symmetric Stretching | ~1400 - 1450 | Complements the asymmetric stretch to confirm the carboxylate structure. |
| Adamantane C-C | Skeletal Vibrations | < 1300 | Part of the "fingerprint region" specific to the adamantane structure. |
The absence of the broad O-H band and the C=O band of the carboxylic acid, coupled with the appearance of the strong asymmetric and symmetric carboxylate stretching bands, provides definitive evidence for the formation of the sodium salt. nih.gov
While this compound itself does not possess significant chromophores and is largely transparent in the ultraviolet-visible (UV-Vis) region, UV-Vis spectroscopy can be an invaluable indirect tool for monitoring reactions in which it participates. nih.gov This is particularly true for studying its complexation with chromophoric host or guest molecules.
The principle of using UV-Vis spectroscopy in this context relies on monitoring changes in the absorption spectrum of a reaction partner that does absorb UV or visible light. When this compound binds to a chromophoric molecule, it can alter the electronic environment of that molecule. This perturbation often results in a change in the chromophore's absorption spectrum, such as:
A shift in the maximum absorption wavelength (λ_max) : Known as a bathochromic (red) or hypsochromic (blue) shift.
A change in the molar absorptivity (ε) : Resulting in an increase (hyperchromic effect) or decrease (hypochromic effect) in absorbance intensity.
By monitoring these spectral changes over time or as a function of concentration, one can track the progress of the binding event or reaction. nih.gov For example, if this compound is used to form a complex with a dye molecule, the formation of the host-guest complex can be quantified by observing the changes in the dye's characteristic absorption band. This allows for the determination of binding constants and reaction kinetics without directly observing the non-absorbing adamantane species.
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of matter at the micro- and nanoscale, offering spatial information that complements the structural and chemical data obtained from spectroscopy. For this compound, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are particularly useful for characterizing its role in self-assembled systems and nanomaterials.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. nih.gov It is an ideal tool for visualizing the self-assembly of molecules, such as this compound, into ordered structures like monolayers or more complex architectures on a substrate. mdpi.comnih.gov
In a typical AFM experiment to visualize molecular assembly, a solution containing this compound would be deposited onto a flat substrate. As the solvent evaporates or through controlled deposition, the molecules can organize into ordered domains. The AFM tip scans across the surface, "feeling" the topography and generating a 3D map of the surface features. nih.gov This can reveal:
The formation of self-assembled monolayers (SAMs).
The packing arrangement and orientation of the molecules.
The presence of domains, defects, or multi-layered structures.
The dimensions of assembled nanostructures, such as fibers or networks. mdpi.com
The bulky, rigid adamantane group can drive the formation of well-ordered assemblies through van der Waals interactions. AFM can directly visualize these ordered patterns, confirming the ability of this compound to act as a building block for creating structured surfaces and materials. nih.gov
Transmission Electron Microscopy (TEM) is an essential technique for the characterization of nanomaterials, providing direct imaging of nanoparticles with sub-nanometer resolution. nih.gov this compound can be used in nanotechnology as a capping agent or surface ligand during the synthesis of nanoparticles. In this role, it helps to control particle growth, prevent aggregation, and impart specific surface properties.
TEM analysis is crucial for evaluating the effectiveness of this compound in these applications. researchgate.net By analyzing TEM images of nanoparticles synthesized with or without the compound, researchers can obtain critical quantitative and qualitative data.
| Parameter Analyzed | Information Obtained | Relevance |
|---|---|---|
| Particle Size | Measures the diameter or dimensions of individual nanoparticles. mdpi.com | Determines if the capping agent effectively controlled particle growth. |
| Size Distribution | Provides statistics on the range of particle sizes (monodispersity vs. polydispersity). mdpi.com | Indicates the uniformity of the nanoparticle sample. |
| Particle Morphology | Reveals the shape of the nanoparticles (e.g., spherical, cubic, rod-like). nih.gov | Shows how the capping agent influences the crystallographic growth of the nanoparticles. |
| Dispersion/Aggregation | Visualizes how well the nanoparticles are separated from one another. researchgate.net | Directly assesses the efficacy of this compound in preventing agglomeration. |
While the organic layer of this compound itself is typically not dense enough to be directly resolved by conventional TEM, its influence on the inorganic nanoparticle core is readily apparent. A sample of well-dispersed, uniformly sized nanoparticles in a TEM image is strong evidence of successful surface functionalization by the capping agent. researchgate.netresearchgate.net
Diffraction and Crystallographic Studies
Diffraction methods are fundamental in determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural information.
A study on adamantanecarboxylic acid revealed that it crystallizes in the triclinic space group P-1. researchgate.net At low temperatures (173 K), the molecule is ordered, but it exhibits disorder at room temperature (280 K), where the adamantyl group adopts two distinct orientations. researchgate.net The carboxylic acid groups form centrosymmetric dimers via hydrogen bonding. researchgate.net This structural information for the free acid is foundational for understanding the potential packing arrangements in its sodium salt. The replacement of the acidic proton with a sodium cation would lead to a significantly different crystal packing, driven by ionic interactions between the carboxylate anion and the sodium cation.
Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and to obtain information about the unit cell dimensions. latech.eduucl.ac.uk A PXRD pattern for a microcrystalline powder of this compound would consist of a series of diffraction peaks at specific angles (2θ), which serve as a fingerprint for the crystalline form. While a specific, indexed PXRD pattern for this compound is not documented in the reviewed literature, a hypothetical pattern would be expected to differ significantly from that of adamantanecarboxylic acid due to the different crystal lattice.
Table 1: Crystallographic Data for Adamantanecarboxylic Acid at 173 K researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.452(3) |
| b (Å) | 6.681(2) |
| c (Å) | 11.510(3) |
| α (°) | 80.84(2) |
| β (°) | 87.22(3) |
| γ (°) | 74.11(3) |
| Volume (ų) | 471.10 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.271 |
Calorimetric Studies for Binding Thermodynamics
Calorimetry is a direct method for measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data. Isothermal titration calorimetry (ITC) is a particularly powerful technique for studying binding interactions in solution. mdpi.com
In the context of this compound, calorimetric studies could be employed to investigate its binding to host molecules, such as cyclodextrins. mdpi.comnih.gov The adamantane cage is a classic guest for the hydrophobic cavity of cyclodextrins, and the thermodynamics of this interaction provide insights into the driving forces of complex formation (e.g., enthalpy-driven versus entropy-driven processes). nih.gov
An ITC experiment would involve titrating a solution of this compound into a solution of a host molecule and measuring the heat evolved or absorbed with each injection. The resulting data can be fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. While specific calorimetric data for the binding of this compound is not available, studies on the binding of adamantanecarboxylic acid and other adamantane derivatives to cyclodextrins have been reported. nih.gov
Table 2: Hypothetical Thermodynamic Parameters from a Calorimetric Study
| Thermodynamic Parameter | Symbol | Potential Information Gained |
| Binding Affinity | Kₐ | Strength of the interaction between this compound and a host molecule. |
| Stoichiometry | n | The ratio of host to guest molecules in the complex. |
| Enthalpy of Binding | ΔH | The heat released or absorbed upon binding, indicating the nature of the intermolecular forces. |
| Entropy of Binding | ΔS | The change in disorder of the system upon binding, often related to solvent reorganization. |
| Gibbs Free Energy of Binding | ΔG | The overall spontaneity of the binding process. |
Advanced Mechanical Characterization: Nanoindentation for Molecular Crystals
Nanoindentation is a powerful technique for probing the mechanical properties of materials at the nanoscale, including hardness and elastic modulus. nih.govanu.edu.auresearchgate.netbohrium.com This method is increasingly being applied to molecular crystals to understand their structure-property relationships. acs.org
The mechanical properties of a crystalline material are intrinsically linked to its crystal structure, including the packing of molecules and the nature of the intermolecular interactions. For an organic salt like this compound, the strong ionic interactions would be expected to have a significant influence on its mechanical behavior.
In a nanoindentation experiment, a sharp indenter tip is pressed into the surface of a crystal with a controlled load, and the resulting penetration depth is continuously measured. From the load-displacement curve, mechanical properties such as hardness (resistance to plastic deformation) and Young's modulus (stiffness) can be extracted. researchgate.net
While there are no specific nanoindentation studies reported for this compound, the technique has been successfully applied to a variety of other organic crystals. acs.org Such a study on this compound could provide valuable data on its mechanical stability and deformation mechanisms, which are important for its handling, processing, and potential applications in materials science.
Conclusion and Future Research Perspectives
Synthesis of Novel Adamantane-Based Architectures
Sodium adamantanecarboxylate serves as a fundamental building block for more intricate molecular designs. prepchem.com Future synthetic endeavors will likely focus on leveraging the carboxylate group as a versatile handle for elaboration. Research is anticipated to explore multi-step reaction sequences to construct novel poly-adamantane structures, cage-functionalized clusters, and dendritic macromolecules where the adamantane (B196018) unit imparts specific physical and chemical properties. rsc.org The development of efficient protocols for the regioselective functionalization of the adamantane scaffold, starting from derivatives of this compound, will be crucial. researchgate.net This could involve leveraging known adamantane chemistry, such as adamantylation reactions, to create complex architectures. researchgate.net The synthesis of derivatives like esters, amides, and thioesters from adamantane-1-carboxylic acid precursors has already been demonstrated, opening pathways to a wide array of functional molecules. researchgate.netdntb.gov.ua
Engineering Supramolecular Systems with Tunable Functionalities
The adamantyl group is a classic guest moiety in supramolecular chemistry due to its ideal size and shape complementarity with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govmdpi.com Future research will focus on engineering sophisticated host-guest systems with precisely controlled functionalities. By modifying this compound to include other functional units, researchers can design "smart" supramolecular assemblies that respond to external stimuli such as pH, light, or specific analytes. rsc.org These systems have potential applications in targeted drug delivery, sensing, and bio-imaging. nih.govnih.gov The strong and predictable binding between adamantane derivatives and hosts like β-cyclodextrin, with association constants typically in the range of 10⁴–10⁵ M⁻¹, provides a robust platform for constructing such systems. mdpi.com Research into self-assembling systems based on adamantane-functionalized amphiphiles is also a promising avenue, where interactions can lead to the formation of micelles, vesicles, or hydrogels with tunable properties. rsc.orgresearchgate.net
| Host Molecule | Guest Moiety | Association Constant (Kₐ) | Potential Applications |
| β-Cyclodextrin (β-CD) | Adamantane | 10³–10⁵ M⁻¹ | Drug delivery, sensing, hydrogels nih.govmdpi.com |
| Cucurbit[n]uril (CB[n]) | Adamantane | High | Controlled drug release, bioanalytics, diagnostics nih.gov |
| Poly(2-oxazoline) Copolymers | Pendant Adamantane | - | Thermoresponsive materials mdpi.com |
Advancements in Heterogeneous and Homogeneous Catalysis
The steric bulk and potent electron-donating properties of the adamantyl group make it an excellent component for ancillary ligands in catalysis. sinocompound.comresearchgate.net Future research will likely involve the synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands derived from this compound. These bulky ligands can enhance the activity, selectivity, and stability of transition-metal catalysts used in a variety of cross-coupling reactions and other organic transformations. sinocompound.comacs.orguq.edu.au The rigidity of the adamantane scaffold is key to creating well-defined catalytic pockets, which can lead to improved control over reaction outcomes. researchgate.net Research has shown that adamantyl-containing phosphine ligands can be superior to less bulky analogues, such as tri(tert-butyl)phosphine, in promoting challenging catalytic cycles, including those involving unreactive aryl chlorides. acs.orguq.edu.au The development of recyclable catalysts, where the adamantane unit acts as a directional building block, is another promising area of investigation. researchgate.net
| Ligand Type | Key Feature | Catalytic Application Example |
| Tri(1-adamantyl)phosphine (PAd₃) | Strong electron-releaser, bulky | Suzuki-Miyaura couplings acs.org |
| Di(1-adamantyl)phosphinite | Steric bulk | Carbonylation of aryl bromides uq.edu.au |
| P-chiral phosphines with adamantyl groups | Asymmetric environment | Asymmetric hydrogenation uq.edu.au |
Development of Next-Generation Advanced Materials
Incorporating the rigid and bulky adamantane structure into polymer backbones or as pendant groups can dramatically improve the material's physical properties. usm.edu Future research will focus on the systematic development of adamantane-containing polymers with tailored characteristics. By using derivatives of this compound as monomers or functionalizing agents, materials with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength can be created. usm.edursc.org These advanced materials are suitable for high-performance applications, such as low dielectric materials for high-frequency communication and coatings for touchscreens. rsc.orgwikipedia.org The introduction of adamantane can also influence solubility and processability, making it a versatile tool for materials design. usm.edu
| Polymer Type | Effect of Adamantane Incorporation | Potential Application |
| Acrylates, Phenolics, Poly(phenylenes) | Large increase in Glass Transition Temperature (Tg) and thermal stability | High-performance plastics usm.edu |
| Benzocyclobutene (BCB) Polymers | High Tg (>350 °C), low dielectric constant (2.58) | High-frequency communication devices rsc.org |
| Polyaramids, Polybenzoxazoles | Improved stiffness and thermal stability | Advanced composites, aerospace materials usm.edu |
Integration of Computational Design with Experimental Studies
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental efforts and accelerating discovery. elixirpublishers.com In the context of this compound and its derivatives, future research will increasingly rely on the integration of computational modeling with synthetic chemistry. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure of adamantane-based ligands, helping to fine-tune their properties for specific catalytic applications. dntb.gov.ua Molecular dynamics (MD) simulations can provide insights into the formation of supramolecular assemblies and host-guest complexes, predicting binding affinities and stable conformations. ksu.edu.saacs.org Furthermore, computational studies can model the fragmentation dynamics of adamantane derivatives and explore the conformational stability of complex structures, providing a deeper understanding that complements experimental characterization. mdpi.comresearchgate.net This synergistic approach will be essential for the rational design of novel adamantane-based architectures, materials, and functional systems. uzh.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
